molecular formula C11H16O B6143996 (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol CAS No. 1212204-19-7

(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol

Cat. No.: B6143996
CAS No.: 1212204-19-7
M. Wt: 164.24 g/mol
InChI Key: HETNQTUDBNSWTI-JTQLQIEISA-N
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Description

(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups at positions 2, 4, and 5, and an ethanol moiety attached to the first carbon of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4,5-trimethylbenzaldehyde.

    Reduction Reaction: The aldehyde group of 2,4,5-trimethylbenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired (1S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the aldehyde to the alcohol.

    Enzymatic Reduction: Employing enzymes that specifically reduce the aldehyde to the (1S)-alcohol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can yield the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2,4,5-trimethylacetophenone or 2,4,5-trimethylbenzoic acid.

    Reduction: Formation of 2,4,5-trimethylphenylethane.

    Substitution: Formation of 1-(2,4,5-trimethylphenyl)ethyl chloride or bromide.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Employed in the synthesis of chiral compounds for asymmetric synthesis.

Biology

    Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions and chiral recognition.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its chiral nature and unique structural features.

Industry

    Fragrance and Flavor: Used in the formulation of fragrances and flavors due to its aromatic properties.

    Material Science:

Mechanism of Action

The mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol: The enantiomer of the compound with similar properties but different chiral configuration.

    1-(2,4,5-trimethylphenyl)ethan-1-one: The corresponding ketone with different reactivity and applications.

    2,4,5-trimethylbenzyl alcohol: A structurally similar compound with a benzyl alcohol moiety instead of an ethanol moiety.

Uniqueness

    Chiral Specificity: The (1S)-enantiomer exhibits unique chiral specificity, making it valuable in asymmetric synthesis and chiral recognition studies.

    Aromatic Properties: The presence of three methyl groups on the phenyl ring imparts distinct aromatic properties, useful in fragrance and flavor applications.

Properties

IUPAC Name

(1S)-1-(2,4,5-trimethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETNQTUDBNSWTI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)[C@H](C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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